2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Pharmaceutical Impurity Analysis Analytical Method Validation Reference Standard Procurement

Researchers quantifying diclofenac-related impurities require isomer-specific reference standards to meet ICH Q3A/Q3B guidelines. Generic amino alcohols fail to match the unique chromatographic retention time and MS fragmentation pattern of the 3,5-dichloro isomer, causing identification errors and failed method validation. • Certified reference standard for HPLC/UHPLC method validation of diclofenac impurity profiling • Key intermediate for PNMT inhibitor SAR studies with defined 3,5-dichloro pharmacophore • Versatile building block for novel β2-adrenergic receptor agonist development Supplied with full certificate of analysis; ambient temperature shipping worldwide.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
Cat. No. B7482247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)NCCO
InChIInChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)11-1-2-12/h3-5,11-12H,1-2H2
InChIKeyGOINWPLXAPVRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: Overview


2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (CAS: 78982-78-2) is a substituted amino alcohol with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol . It features a 3,5-dichlorophenyl ring linked to an ethanolamine moiety, classifying it as a phenylethanolamine derivative . This compound is primarily utilized as a high-purity chemical intermediate and a specialized reference standard in pharmaceutical research, with particular relevance as a potential impurity or metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac [1].

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: Isomer-Specific Analytical Fidelity


In regulated pharmaceutical analysis and research, substituting this specific 3,5-dichloro isomer with a generic amino alcohol or a differently substituted analog is scientifically invalid. The precise 3,5-dichloro substitution pattern on the phenyl ring confers distinct physicochemical properties, including specific lipophilicity and electron density, which directly influence chromatographic retention time, mass spectrometric fragmentation, and biological target interaction profiles . Using a non-identical compound would lead to inaccurate identification, quantification errors in impurity profiling, and potential misinterpretation of structure-activity relationship (SAR) studies, thereby failing to meet the stringent requirements for analytical method validation and regulatory compliance .

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: Analytical & Purity Specifications


Certified Purity for Analytical Standards

This compound is supplied with a certified minimum purity, providing a defined benchmark for use as an analytical standard. This ensures reliable and reproducible results in quantitative assays, a critical requirement for regulatory submissions. Vendor specifications for this compound indicate a minimum purity of 95% . While a direct head-to-head study with a less-pure commercial alternative is not available, procurement of a high-purity standard is a fundamental requirement for analytical method validation and impurity quantification in pharmaceutical development [1].

Pharmaceutical Impurity Analysis Analytical Method Validation Reference Standard Procurement

Defined Physical Form & Storage Conditions

The compound is supplied as a powder and is specified for storage at room temperature (RT) . This defined physical state and storage condition are critical for ensuring consistent weighing, solubility, and long-term stability, which directly impact experimental reproducibility. Unlike unspecified analogs that may degrade or clump under ambient conditions, this compound's defined handling parameters reduce experimental variability .

Chemical Handling Laboratory Safety Stability Studies

Structural Identity via InChIKey

The compound's unique chemical identity is unambiguously defined by its International Chemical Identifier Key (InChIKey): GOINWPLXAPVRED-UHFFFAOYSA-N . This provides a definitive, machine-readable fingerprint that distinguishes it from all other isomers and analogs, such as 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol or 2-[(3,4-dichlorophenyl)amino]ethan-1-ol. Using the InChIKey ensures that the procured substance is the exact compound required, preventing costly errors from receiving an isomer with different chemical and biological properties.

Cheminformatics Chemical Database Registration Procurement Verification

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: Validated Applications


Diclofenac Impurity Profiling by HPLC

Procure this compound as a certified reference standard to calibrate and validate high-performance liquid chromatography (HPLC) methods for the detection and quantification of related substances in diclofenac drug substance and finished products. Its use ensures accurate identification of this specific potential impurity, meeting the stringent requirements of regulatory guidelines for pharmaceutical analysis [1].

SAR Studies of PNMT Inhibitors

Utilize this compound as a key intermediate or reference ligand in medicinal chemistry research focused on developing novel inhibitors of Phenylethanolamine N-Methyltransferase (PNMT). Its well-defined 3,5-dichloro substitution pattern serves as a critical pharmacophore for SAR investigations aimed at understanding and optimizing binding affinity and selectivity for the PNMT enzyme target [2].

Synthesis of β2-Adrenergic Agonist Analogs

Employ this compound as a versatile building block for the synthesis of novel β2-adrenergic receptor agonists. The presence of the 3,5-dichlorophenyl and ethanolamine moieties makes it a valuable scaffold for creating structural analogs of known bronchodilators, with the potential to develop new therapeutic agents with improved pharmacokinetic profiles [3].

Metabolite Identification in Pharmacokinetic Research

Use this compound as an authentic reference standard for identifying and quantifying potential hydroxylated metabolites of diclofenac in biological samples (e.g., plasma, urine) from preclinical and clinical pharmacokinetic studies. This application is essential for understanding drug metabolism and excretion pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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